molecular formula C20H27N3O3S B2366470 1-[2-(2-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone CAS No. 898606-31-0

1-[2-(2-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone

Cat. No. B2366470
CAS RN: 898606-31-0
M. Wt: 389.51
InChI Key: FEBKTGKPTCYPNB-MRCUWXFGSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (color, state of matter under standard conditions) and odor .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions used, the starting materials, the conditions under which the reactions were carried out, and the yield of the final product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include understanding the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties can include reactivity, flammability, and types of reactions the compound can undergo .

Scientific Research Applications

Chemical Synthesis and Reactions

  • The compound has been utilized in chemical syntheses, particularly in the production of thiazole derivatives through traditional methods involving the reaction of α-halocarbonyl compounds with thiocarbamides. In one study, γ-bromodipnone reacted with thiourea, leading to specific derivatives of thiazole (Potikha & Kovtunenko, 2007).

Antioxidant and Anticancer Activities

  • The compound's derivatives have been synthesized and tested for their antioxidant activities. Some derivatives have shown significant antioxidant potential, surpassing well-known antioxidants like ascorbic acid. Additionally, these derivatives have exhibited varying levels of anticancer activity against specific human cancer cell lines, indicating their potential in cancer therapy (Tumosienė et al., 2020).

QSAR Analysis and Antioxidant Prediction

  • Quantitative Structure-Activity Relationship (QSAR) analysis has been conducted to understand the molecular structure parameters and predict the antioxidant activities of the compound's derivatives. This analysis is foundational for designing new potential antioxidants. The study revealed that factors such as molecular volume, lipophilicity, polarization, and energy parameters significantly impact antioxidant activity (Drapak et al., 2019).

Antimicrobial Activity

  • Certain derivatives of the compound have been synthesized and tested for their antimicrobial efficacy. These derivatives have shown activity against various bacterial and fungal organisms, suggesting their potential in addressing antimicrobial resistance and treating infections (Wanjari, 2020).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how it exerts its effects at the molecular level. This can involve binding to specific proteins or other molecules in the body, and the downstream effects of this binding .

Safety and Hazards

This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental hazards, and precautions that should be taken when handling the compound .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways the synthesis of the compound could be improved .

properties

IUPAC Name

1-[2-(2-methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-15-19(16(2)24)27-20(21-17-7-4-5-8-18(17)25-3)23(15)10-6-9-22-11-13-26-14-12-22/h4-5,7-8H,6,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBKTGKPTCYPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC2=CC=CC=C2OC)N1CCCN3CCOCC3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone

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